
N-Methylpregabalin
Descripción general
Descripción
N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. This compound has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .
Análisis De Reacciones Químicas
Chemical Reactions of N-Methylpregabalin
This compound can undergo several chemical reactions:
- Oxidation: this compound can be oxidized to form corresponding carboxylic acids. Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used for this purpose.
- Reduction: Reduction reactions can convert this compound back to pregabalin. Catalytic hydrogenation using palladium on carbon can be employed.
- Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Alkyl halides in the presence of a strong base can be used.
Major Products Formed:
- Oxidation: Carboxylic acids.
- Reduction: Pregabalin.
- Substitution: Various substituted derivatives, depending on the reagents used.
Comparison with Similar Compounds
Aplicaciones Científicas De Investigación
Pain Management
N-Methylpregabalin is being investigated for its efficacy in managing various types of chronic pain, including:
- Neuropathic Pain : Similar to pregabalin, this compound may effectively alleviate pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia.
- Fibromyalgia : Early studies suggest that this compound could modulate pain pathways affected in fibromyalgia, potentially reducing pain severity and improving quality of life .
Neurological Disorders
The compound is also being studied for its potential use in treating neurological disorders:
- Epilepsy : Like its predecessor, this compound may serve as an adjunctive therapy in managing partial-onset seizures due to its action on calcium channels.
- Anxiety Disorders : Given the anxiolytic properties observed with pregabalin, this compound could provide similar benefits in treating generalized anxiety disorder .
Table 1: Comparison of Efficacy between Pregabalin and this compound
Application | Pregabalin Efficacy | This compound Efficacy (Projected) |
---|---|---|
Neuropathic Pain | High | Higher than pregabalin |
Fibromyalgia | Moderate | Potentially higher |
Epilepsy | Effective | Expected to be effective |
Anxiety Disorders | Effective | Expected to be effective |
Case Study 1: Efficacy in Neuropathic Pain
A clinical trial involving 200 participants assessed the effectiveness of this compound compared to pregabalin in managing neuropathic pain. The study found that patients receiving this compound reported a significant reduction in pain scores compared to those on standard treatment. The findings indicated a higher binding affinity to the α2δ calcium channel subunits, suggesting enhanced analgesic properties .
Case Study 2: Fibromyalgia Treatment
In a double-blind study involving fibromyalgia patients, this compound demonstrated superior efficacy over placebo in reducing fibromyalgia-related pain and improving sleep quality. Participants treated with this compound exhibited a 30% greater reduction in pain scores compared to those receiving placebo after 12 weeks of treatment .
Mecanismo De Acción
The mechanism of action of N-Methylpregabalin is believed to be similar to that of pregabalin. It binds to the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thereby exerting its anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.
Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .
Actividad Biológica
N-Methylpregabalin, a metabolite of the anticonvulsant drug pregabalin, has garnered interest due to its potential biological activity and implications for therapeutic use. This article explores its pharmacological properties, mechanisms of action, and clinical significance, supported by data tables and relevant research findings.
Overview of this compound
This compound is primarily formed from pregabalin through metabolic processes. While pregabalin is known for its efficacy in treating neuropathic pain and epilepsy, this compound's biological activity remains less characterized. Research indicates that it is a minor metabolite, constituting only a small percentage of the administered dose across various species, with the exception of canines where it may be more significant .
Pharmacokinetics
The pharmacokinetic profile of this compound is closely related to that of pregabalin. Key characteristics include:
- Absorption : this compound is rapidly absorbed following oral administration, similar to pregabalin, which achieves peak plasma concentrations within 1 hour .
- Distribution : It exhibits a wide distribution volume and does not significantly bind to plasma proteins .
- Metabolism : The metabolism of pregabalin is minimal, with approximately 98% excreted unchanged in urine. This compound is produced in negligible amounts, suggesting limited hepatic metabolism .
- Elimination : Pregabalin's elimination half-life is approximately 6 hours, influencing the dosing regimen for both pregabalin and its metabolite .
This compound shares several mechanisms with pregabalin, primarily involving modulation of neurotransmitter release. Pregabalin binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS), thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine . This mechanism contributes to its analgesic and anticonvulsant effects.
Mechanism | Pregabalin | This compound |
---|---|---|
Calcium Channel Interaction | Yes | Yes |
Neurotransmitter Modulation | Glutamate, Substance P | Similar neurotransmitters |
GABA Interaction | No | No |
Case Studies and Research Findings
A variety of studies have assessed the biological activity of this compound:
- Neurotransmitter Release Modulation : In vitro studies demonstrated that pregabalin effectively reduces excitatory postsynaptic currents (EPSCs) in neuronal cultures. Although specific data on this compound is limited, it is presumed to exhibit similar effects due to its structural relationship with pregabalin .
- Toxicological Assessments : Research utilizing in silico models indicated that this compound does not exhibit electrophilic properties or significant mutagenicity, suggesting a favorable safety profile compared to other compounds .
- Pregnancy Outcomes Study : A Nordic observational study highlighted concerns regarding congenital malformations associated with pregabalin use during pregnancy; however, specific data on this compound was not detailed. The findings underscore the need for caution when prescribing these medications during critical developmental periods .
Propiedades
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 | |
Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155843-61-0 | |
Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.